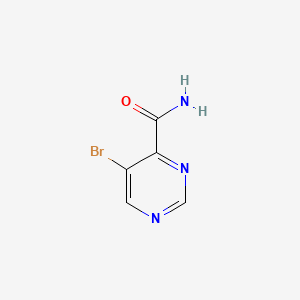

5-Bromopyrimidine-4-carboxamide

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical and Biological Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of modern chemical and biological research. gsconlinepress.combohrium.com Its derivatives are fundamental components of life, forming the basic structure of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential for DNA and RNA. ignited.innih.gov This inherent biological relevance makes the pyrimidine scaffold a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide array of biologically active compounds. bohrium.comtandfonline.com

The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the synthesis of large libraries of compounds with diverse pharmacological activities. bohrium.commdpi.com Researchers have successfully developed pyrimidine-based drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology. mdpi.com The ability of the pyrimidine core to interact with various biological targets, often by mimicking natural purines and pyrimidines, underpins its broad utility in drug discovery. ignited.innih.gov

Overview of Halogenated Pyrimidine Derivatives in Synthetic and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, into the pyrimidine ring significantly influences the molecule's physicochemical properties and biological activity. Halogenation can enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. ijpcbs.comcymitquimica.com In synthetic chemistry, halogenated pyrimidines are valuable intermediates, serving as versatile handles for a variety of cross-coupling reactions to build more complex molecular architectures. rsc.org

In medicinal chemistry, halogenated pyrimidines have been investigated for their potential as anticancer and antimicrobial agents. ijpcbs.com For instance, they can act as radiosensitizers, where the incorporated halogen enhances the cell-killing effects of radiation therapy. nih.gov The strategic placement of a halogen atom can lead to compounds with improved potency and selectivity for their intended biological targets. nih.govrsc.org

Historical Context and Current Research Trajectories of 5-Bromopyrimidine-4-carboxamide and its Analogues

The study of pyrimidines dates back to the early days of organic chemistry. ignited.in However, specific research into this compound and its direct analogues is more recent, driven by the continual search for novel therapeutic agents. This particular substitution pattern, with a bromine at the 5-position and a carboxamide at the 4-position, provides a unique combination of reactive sites and potential biological interactions.

Current research often focuses on using this compound as a key building block in the synthesis of more complex molecules. For example, its ester analogue, ethyl 5-bromopyrimidine-4-carboxylate, has been instrumental in the preparation of potent protein kinase CK2 inhibitors. researchgate.netthieme-connect.comucla.edu Research is also exploring the development of novel synthetic methodologies to access this and related compounds more efficiently. researchgate.netucla.edu Analogues of this compound are being investigated for a range of biological activities, including as PDE5 inhibitors and for their potential in treating various diseases. nih.gov

Rationale for Comprehensive Investigation of this compound

A thorough investigation of this compound is warranted due to its strategic importance as a synthetic intermediate and its potential as a pharmacologically active scaffold. The presence of the bromine atom and the carboxamide group offers multiple points for chemical modification, allowing for the creation of a diverse range of derivatives. solubilityofthings.com

Understanding the reactivity and biological potential of this specific compound can pave the way for the development of new drugs and chemical probes. Its structural similarity to biologically important molecules suggests a high likelihood of interaction with various enzymes and receptors. solubilityofthings.com Furthermore, elucidating efficient and scalable synthetic routes to this compound is crucial for its practical application in both academic and industrial research settings. ucla.edu

| Property | Data |

| Molecular Formula | C₅H₄BrN₃O |

| IUPAC Name | This compound |

| CAS Number | 1216209-89-0 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFADLDPAJRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromopyrimidine 4 Carboxamide and Key Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Bromopyrimidine-4-carboxamide identifies several key disconnections. The most straightforward approach involves disconnecting the amide bond, leading back to a pyrimidine-4-carboxylic acid or a corresponding ester derivative. This C-N bond disconnection points to precursors like 5-bromopyrimidine-4-carboxylic acid or its ethyl ester.

A further disconnection targets the carbon-bromine bond (C-Br), suggesting a late-stage bromination of a pyrimidine-4-carboxamide (B1289416) or pyrimidine-4-carboxylate precursor. The C5 position of the pyrimidine (B1678525) ring is the most electron-deficient and thus susceptible to electrophilic substitution. wikipedia.org

Finally, the pyrimidine ring itself can be disconnected. The principal synthesis of pyrimidines involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as an amidine. wikipedia.org This disconnection leads back to simple, acyclic starting materials.

Classical Synthetic Approaches to Halogenated Pyrimidines

Traditional methods for synthesizing halogenated pyrimidines have been well-established for decades, relying on a stepwise approach to build the functionalized heterocyclic system.

The foundational method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of an amidine with a β-keto ester or a β-diketone. slideshare.net This reaction is a cornerstone of pyrimidine chemistry, allowing for the formation of 2-substituted pyrimidines. wikipedia.org Variations of this principal synthesis can utilize urea (B33335) to yield 2-pyrimidinones or guanidines to produce 2-aminopyrimidines through cyclocondensation with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net These reactions typically proceed by forming the heterocyclic ring from acyclic precursors. wikipedia.org

Another classical approach involves forming the pyrimidine ring by reacting an alkoxymethylene compound with an amidine or isothiourea derivative under neutral or basic conditions. google.com

The introduction of a bromine atom at the C5 position of the pyrimidine ring is a crucial step. Electrophilic C-substitution on the pyrimidine ring preferentially occurs at this position due to its electronic properties. wikipedia.org A variety of brominating agents and conditions have been developed to achieve this transformation with high selectivity.

Commonly employed methods include direct bromination with bromine (Br₂) in various solvents such as water, carbon tetrachloride, or acetic acid. nih.govnih.gov Other effective reagents include N-bromosuccinimide (NBS), often used in polar aprotic solvents like DMF, and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can efficiently brominate pyrimidine nucleosides at the C5 position. nih.govnih.govresearchgate.net The reactivity of some brominating agents can be enhanced by the addition of acids. nih.gov

| Reagent | Conditions | Reference |

| Bromine (Br₂) | H₂O, CCl₄, or AcOH | nih.gov, nih.gov |

| N-Bromosuccinimide (NBS) | DMF or ionic liquids | nih.gov, nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents (e.g., DMF, CH₂Cl₂), Lewis acids | nih.gov, researchgate.net |

| Sodium monobromoisocyanurate (SMBI) | 10% H₂O-CH₃CN, NaN₃, room temp | nih.gov |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) / LiBr | AcOH or MeCN | nih.gov, nih.gov |

Once the halogenated pyrimidine core is established, the carboxamide group must be introduced at the C4 position. A highly effective route starts with 5-bromopyrimidine (B23866). The C4 substituent can be installed via a Minisci-type radical reaction. researchgate.netucla.edu Specifically, the homolytic alkoxycarbonylation of 5-bromopyrimidine using ethyl pyruvate (B1213749), iron(II) sulfate (B86663), and hydrogen peroxide regioselectively yields ethyl 5-bromopyrimidine-4-carboxylate in useful quantities. researchgate.netucla.eduthieme-connect.com

This key ester intermediate can then be converted to the final product, this compound. A direct and efficient method is the aminolysis of the ester with a suitable ammonia (B1221849) source. researchgate.net Alternatively, the ester can be saponified to the corresponding carboxylic acid, 5-bromopyrimidine-4-carboxylic acid, which is then subjected to standard amide coupling conditions to form the carboxamide. researchgate.netuni.lu

Modern and Expedient Synthetic Strategies

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity, leading to the development of powerful one-pot reactions.

Multicomponent reactions (MCRs) are highly attractive as they allow for the synthesis of complex molecules from three or more starting materials in a single operation, saving time and resources. acs.orgnih.gov Several MCRs have been developed for the synthesis of substituted pyrimidines. organic-chemistry.orgacs.org

A notable modern approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This process proceeds through a cascade of condensation and dehydrogenation steps to selectively form C-C and C-N bonds, leading to highly substituted pyrimidines with the liberation of only hydrogen and water as byproducts. acs.orgorganic-chemistry.org While not explicitly reported for this compound itself, these MCRs represent a powerful strategy for accessing diverse pyrimidine scaffolds that could be adapted for the target molecule. nih.govmdpi.com Other one-pot methods for synthesizing brominated pyrimidines have also been developed, often involving the cyclization of functionalized intermediates in the presence of hydrogen bromide. clockss.org

Transition Metal-Catalyzed Syntheses (e.g., Minisci Reactions for Carboxylation)

The direct functionalization of C-H bonds in heteroaromatic systems is a powerful strategy for synthesizing substituted derivatives. The Minisci reaction, a homolytic substitution, is particularly effective for introducing alkyl or acyl groups onto electron-deficient heterocycles like pyrimidines. While traditionally viewed as a radical reaction, it often employs metal salts, such as iron(II) sulfate (FeSO₄) or silver nitrate (AgNO₃), to initiate the radical formation.

The reaction conditions have been optimized to maximize yield and regioselectivity. For instance, using a biphasic solvent system of toluene (B28343) and water helps to minimize polysubstitution, a common side reaction. The addition of acetic acid as a co-solvent was also found to significantly increase the conversion rate by improving the solubility of the radical precursor. This direct carboxylation at the C4 position is a significant improvement over other methods, such as direct metalation followed by quenching with a chloroformate, which reportedly failed to produce the desired product.

| Reagent/Condition | Role/Effect | Reference |

| 5-Bromopyrimidine | Starting Material | |

| Ethyl Pyruvate | Source of ethoxycarbonyl radical | |

| FeSO₄·7H₂O / H₂O₂ | Redox system for radical generation | |

| Toluene-Water | Biphasic solvent to control reactivity | |

| Acetic Acid | Co-solvent to increase conversion | |

| Product | Ethyl 5-bromopyrimidine-4-carboxylate | |

| Yield | 48-75% |

This interactive table summarizes the optimized conditions for the Minisci-type synthesis of the key precursor to this compound.

Flow Chemistry Techniques for Process Intensification

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for process intensification. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up.

In the context of synthesizing carboxamides, flow chemistry has been successfully applied. For instance, the conversion of esters to carboxamides has

Optimization of Reaction Conditions, Yields, and Purity Profiles

The efficient synthesis of this compound relies heavily on the optimization of reaction conditions for both the creation of its key precursors and the final amidation step. Research efforts have focused on maximizing yields and purity by fine-tuning parameters such as solvents, catalysts, and reaction times.

Optimization studies for the Minisci reaction revealed that the choice of solvent and reagents significantly impacts the conversion and yield. ucla.edu For instance, the reaction of 5-bromopyrimidine with ethyl pyruvate in a toluene-water biphasic system resulted in a higher conversion (89%) and isolated yield (62%) compared to using methyl pyruvate, which yielded 44%. ucla.edu The biphasic solvent system was found to be effective in minimizing polysubstitution, a common side reaction. ucla.edu Furthermore, the addition of acetic acid as a co-solvent was shown to increase the conversion rate. ucla.edu

The data below illustrates the effect of solvent and alkyl pyruvate choice on the synthesis of the key ester precursor.

Table 1: Effect of Reaction Conditions on the Synthesis of 5-Bromo-4-carboxy-pyrimidine Esters via Minisci Reaction

| Entry | Reagent (Alkyl Pyruvate) | Solvent System | Conversion (%)¹ | Product Ratio (%)² | Isolated Yield (%)³ |

|---|---|---|---|---|---|

| 1 | Methyl Pyruvate | Toluene–H₂O | 85 | 75 | 44 |

| 2 | Ethyl Pyruvate | Toluene–H₂O | 89 | 81 | 62 |

| 3 | Ethyl Pyruvate | CH₂Cl₂–H₂O | 83 | 81 | Not Determined |

| 4 | Ethyl Pyruvate | AcOH–H₂O | 87 | 56 | Not Determined |

¹ As determined by the disappearance of 5-bromopyrimidine via GC-MS. ucla.edu ² GC-MS peak surface area ratio of the desired product versus byproducts. ucla.edu ³ Isolated yield after purification by flash chromatography. ucla.edu

The subsequent conversion of the ester or the corresponding carboxylic acid to this compound presents its own set of challenges. Saponification of the ester to 5-bromopyrimidine-4-carboxylic acid results in a product that is poorly soluble in most common solvents, which complicates the subsequent amide coupling reaction. researchgate.net Consequently, direct aminolysis of the ester is often a more viable pathway. researchgate.net

Alternatively, standard peptide coupling methods can be employed, reacting the carboxylic acid intermediate with an amine source in the presence of a coupling reagent. The optimization of this amidation step involves the careful selection of coupling agents and bases to ensure high conversion and purity. growingscience.com Monitoring the reaction progress through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to minimize potential side reactions, such as decarboxylation. Final purification of the amide product is typically achieved through methods like silica (B1680970) gel chromatography.

Table 2: General Conditions for Amide Bond Formation

| Parameter | Condition/Reagent | Purpose & Optimization Considerations |

|---|---|---|

| Starting Material | 5-Bromopyrimidine-4-carboxylic acid or Ethyl 5-bromopyrimidine-4-carboxylate | Carboxylic acid has poor solubility. researchgate.net Direct use of the ester (aminolysis) can be more efficient. |

| Amine Source | Ammonia, Ammonium Hydroxide (B78521), or protected amine equivalents | The choice of amine source is fundamental to forming the primary amide. |

| Coupling Reagents | HATU, TCFH, EDC, DCC | Activation of the carboxylic acid to facilitate nucleophilic attack by the amine. HATU is often effective for challenging couplings. growingscience.comnih.gov |

| Base | DIPEA, N-Methylimidazole (NMI) | Used to neutralize acid formed during the reaction and facilitate the coupling process. growingscience.comnih.gov |

| Solvent | DMF, THF, MeCN, DCM | A polar aprotic solvent is typically used to dissolve reactants. growingscience.com |

| Temperature | Room Temperature to elevated temperatures | Reactions are often run at room temperature, but heating may be required to drive the reaction to completion. google.com |

| Purification | Silica Gel Chromatography (e.g., EtOAc/Hexane) | Essential for removing unreacted starting materials, coupling reagents, and byproducts to achieve high purity. |

Through these optimized, multi-step synthetic strategies, this compound can be produced with controlled purity and in viable yields for further application in research and development.

Chemical Reactivity and Functionalization Strategies of 5 Bromopyrimidine 4 Carboxamide

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

Heck Reaction for Alkenylation

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, is a viable method for the alkenylation of aryl halides. While direct examples of the Heck reaction on 5-bromopyrimidine-4-carboxamide are not extensively detailed in the provided search results, the reactivity of similar 5-bromopyrimidine (B23866) systems suggests its applicability. For instance, 5-bromopyrimidine has been successfully coupled with various alkenes under Heck conditions. mdpi-res.comresearchgate.net The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand, and a base.

A plausible reaction scheme for the Heck alkenylation of this compound would involve its reaction with an alkene in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the carboxamide group can influence the reactivity of the C-Br bond.

Stille Coupling and Negishi Coupling Variants

Stille Coupling

The Stille coupling, which involves the reaction of an organostannane with an organic halide catalyzed by palladium, is a powerful tool for creating carbon-carbon bonds. Although specific examples involving this compound are not explicitly detailed in the provided results, the successful application of Stille coupling to other brominated pyrimidines indicates its potential. For the Stille reaction to proceed, a palladium catalyst, such as Pd(OAc)2 with a ligand like XPhos, is often employed. nih.gov The reaction conditions may require elevated temperatures, and the choice of solvent can be critical, with options like dimethyl sulfoxide (B87167) (DMSO) being used for less reactive partners. nih.gov

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst to form C-C bonds. wikipedia.orgnrochemistry.com This method is known for its high functional group tolerance and reactivity. wikipedia.org The successful Negishi coupling of various bromopyridines and other heteroaryl bromides with organozinc reagents suggests that this compound would be a suitable substrate. mdpi.comorganic-chemistry.orgacs.org

Key components of a Negishi coupling reaction include:

Catalyst: Palladium complexes like Pd(PPh3)4 or nickel complexes are commonly used. wikipedia.orgnrochemistry.com

Organozinc Reagent: These can be prepared in situ or used as pre-formed reagents.

Solvent: Anhydrous solvents such as tetrahydrofuran (B95107) (THF) are typically required due to the moisture sensitivity of organozinc reagents. nrochemistry.com

The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. nrochemistry.com

The following table summarizes representative conditions for Stille and Negishi couplings based on related substrates.

| Coupling Reaction | Catalyst System | Reagents | Solvent | Temperature | Reference |

| Stille Coupling | Pd(OAc)2 / XPhos | Organostannane, Base (e.g., K2CO3) | Toluene (B28343), DMSO | Room Temp. to 100 °C | nih.gov |

| Negishi Coupling | Pd(PPh3)4 or Ni catalyst | Organozinc reagent | THF | -78 °C to Room Temp. | wikipedia.orgnrochemistry.com |

Transformations Involving the Carboxamide Functional Group

Amidation and Esterification Reactions

The direct transformation of the carboxamide group in this compound into other amides (transamidation) or esters is generally challenging under standard conditions. However, the synthesis of the parent carboxamide often starts from the corresponding carboxylic acid or its ester derivative.

For instance, 5-bromopyrimidine-4-carboxylic acid can be activated and coupled with an amine to form the carboxamide. growingscience.com Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). growingscience.com

Similarly, the synthesis of esters of 5-bromopyrimidine-4-carboxylic acid has been achieved through methods like the Minisci reaction, which allows for the direct alkoxycarbonylation of 5-bromopyrimidine. researchgate.netthieme-connect.comucla.eduresearchgate.net The resulting ester can then be a precursor for the synthesis of the carboxamide.

Reduction to Aldehyde or Amine Derivatives

Reduction to Aldehyde

The reduction of a carboxamide to an aldehyde is a delicate transformation that requires specific reducing agents to avoid over-reduction to the amine. While direct examples for this compound are not provided, the reduction of amides to aldehydes is a known chemical transformation.

Reduction to Amine

The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (C=O → CH2). libretexts.org The reaction is typically carried out in an anhydrous solvent like THF. Another reagent system that can be employed for the reduction of amides to amines is sodium borohydride (B1222165) (NaBH4) in the presence of a Lewis acid such as boron trifluoride etherate (BF3·Et2O). researchgate.net

The general reaction for the reduction of an amide to an amine is as follows:

R-CONH2 + [Reducing Agent] → R-CH2NH2

Hofmann Rearrangement and Related Amide Transformations

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds through an isocyanate intermediate. wikipedia.org The standard conditions involve treating the amide with bromine and a strong base like sodium hydroxide (B78521). wikipedia.org

Variations of the Hofmann rearrangement exist that use different reagents to achieve the same transformation under potentially milder conditions. For example, N-bromoacetamide (NBA) in the presence of a base like lithium hydroxide can be an efficient system for this rearrangement, minimizing side reactions. organic-chemistry.org Other reagents that can effect a Hofmann-type rearrangement include lead tetraacetate and hypervalent iodine reagents. nrochemistry.com

The general mechanism involves the formation of an N-bromoamide, followed by deprotonation and rearrangement to an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.org

The application of the Hofmann rearrangement to this compound would be expected to yield 4-amino-5-bromopyrimidine.

| Transformation | Reagent(s) | Product | Reference |

| Hofmann Rearrangement | Br2, NaOH | 4-Amino-5-bromopyrimidine | wikipedia.org |

| Modified Hofmann | N-Bromoacetamide, LiOH | 4-Amino-5-bromopyrimidine | organic-chemistry.org |

Electrophilic and Radical Reactions (if applicable)

Electrophilic Reactions

The pyrimidine ring is generally electron-deficient due to the presence of two nitrogen atoms, making it less susceptible to electrophilic aromatic substitution. However, under certain conditions, electrophilic attack can occur. For 5-bromopyrimidine, protonation with a strong Brønsted acid can generate a highly electrophilic pyrimidinium species. ku.eduresearchgate.net This species can then undergo a Friedel-Crafts-like reaction with electron-rich arenes. ku.eduresearchgate.net

Radical Reactions

Radical reactions, particularly Minisci-type reactions, have been shown to be effective for the functionalization of pyrimidine rings. researchgate.net The homolytic benzoylation of 5-bromopyrimidine at the C4-position has been reported with good selectivity and yield. ucla.edu Furthermore, a Minisci-type alkoxycarbonylation of 5-halopyrimidines has been developed as a practical synthesis of 5-halopyrimidine-4-carboxylic acid esters. researchgate.netthieme-connect.comucla.eduresearchgate.net This reaction involves the generation of an alkoxycarbonyl radical which then adds to the pyrimidine ring, with a high preference for the 4-position in the case of 5-bromopyrimidine. ucla.edu

Chemo- and Regioselectivity in Functionalization

The functionalization of this compound is governed by the inherent electronic properties of the pyrimidine ring and the directing effects of the bromo and carboxamide substituents. The pyrimidine ring is an electron-deficient heterocycle, which influences the reactivity of its substituent positions. The presence of a halogen at the C5 position and a carboxamide group at the C4 position introduces a complex interplay of electronic and steric effects, leading to distinct chemo- and regioselectivity in various chemical transformations.

The primary sites for functionalization on the this compound scaffold are the C5-bromo position, and the C2 and C6 positions of the pyrimidine ring. The carboxamide group at C4 primarily acts as an electron-withdrawing and directing group, influencing the reactivity of the other positions.

Palladium-Catalyzed Cross-Coupling Reactions at C5

The carbon-bromine bond at the C5 position is the most common site for functionalization via palladium-catalyzed cross-coupling reactions. This is a highly chemoselective process, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C5-Br bond is well-established for various 5-bromopyrimidines and is the preferred site for reactions like Suzuki, Sonogashira, and Heck couplings. researchgate.netrsc.org The carboxamide group at C4 further activates the C5 position towards oxidative addition to the palladium catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 5-Bromopyrimidine Derivatives

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-Arylpyrimidine-4-carboxamide | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynylpyrimidine-4-carboxamide | rsc.org |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Alkenylpyrimidine-4-carboxamide | researchgate.net |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Aminopyrimidine-4-carboxamide | acs.org |

This table presents generalized conditions for cross-coupling reactions on 5-bromopyrimidine systems. The reactivity of this compound is expected to be analogous.

Functionalization at C2 and C6 Positions

The C2 and C6 positions of the pyrimidine ring are electron-deficient and can be susceptible to nucleophilic attack or C-H functionalization. The regioselectivity between the C2 and C6 positions can often be controlled by the reaction conditions and the steric environment of the substrate.

Nucleophilic Aromatic Substitution of Hydrogen (SNH)

In the presence of strong nucleophiles and an oxidizing agent, direct substitution of a hydrogen atom at the C6 position can occur. This reaction, known as Nucleophilic Aromatic Substitution of Hydrogen (SNH), is a powerful method for C-H functionalization of electron-deficient heterocycles. researchgate.net For this compound, the C6 position is generally more activated towards SNH reactions than the C2 position due to the electronic influence of the adjacent C5-bromo and C4-carboxamide groups.

Directed ortho-Metalation and Electrophilic Quenching

Directed metalation, using a strong base like lithium diisopropylamide (LDA), can lead to regioselective deprotonation at the C6 position. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. The carboxamide group can act as a directing group for this lithiation.

Table 2: Regioselective Functionalization at C6 of Pyrimidine Derivatives

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| SNH Reaction | (Het)aryl Grignard reagent, Lewis Acid | C6 | 5-Bromo-6-(het)arylpyrimidine-4-carboxamide | researchgate.net |

| Directed Metalation | 1. LDA, THF, -78 °C 2. Electrophile (e.g., R-X, CO₂) | C6 | 5-Bromo-6-substituted-pyrimidine-4-carboxamide | nih.gov |

This table illustrates functionalization strategies for positions ortho to directing groups on pyrimidine rings, which are applicable to this compound.

Competitive Reactivity

Under certain conditions, competition between different reactive sites can be observed. For instance, in reactions involving both a palladium catalyst and a strong nucleophile, a careful choice of reaction parameters is necessary to achieve the desired chemo- and regioselectivity. It has been shown that in some systems, palladium-catalyzed coupling at C5 and SNH reactions at C4 or C6 can be competitive. researchgate.net However, for this compound, the C5-Br bond is the most likely site for palladium-catalyzed reactions, while strong nucleophiles under SNH conditions would favor the C6 position. The carboxamide at C4 is generally unreactive towards nucleophilic substitution under these conditions.

Advanced Spectroscopic and Structural Elucidation of 5 Bromopyrimidine 4 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier, non-destructive technique for determining the detailed molecular structure of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assigning the specific proton and carbon environments within 5-Bromopyrimidine-4-carboxamide and its analogs. researchgate.net

1D NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra offer foundational information regarding the molecular structure of this compound. The chemical shifts of the nuclei are significantly influenced by the electron-withdrawing properties of the nitrogen atoms within the pyrimidine (B1678525) ring, the bromine atom, and the carboxamide functional group. oregonstate.eduhw.ac.uk

In the ¹H NMR spectrum, the protons attached to the pyrimidine ring are typically observed as distinct singlets in the downfield region of the spectrum. This is a result of the deshielding effect created by the aromatic and heteroatomic nature of the ring. The protons of the amide group (-CONH₂) also produce characteristic signals, which may appear as broad singlets and their exact chemical shift can be influenced by factors such as the solvent used and the concentration of the sample.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each non-equivalent carbon atom gives rise to a unique signal. hw.ac.uk The carbon atoms of the pyrimidine ring resonate at specific chemical shifts, with the carbon directly bonded to the bromine atom (C5) exhibiting a characteristic shift due to the influence of the heavy halogen atom. The carbonyl carbon of the carboxamide group is typically found at a significantly downfield chemical shift. hw.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable deuterated solvent.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~9.1 | ~159 |

| H6 | ~8.9 | ~161 |

| NH₂ | ~8.2 (broad), ~7.9 (broad) | - |

| C2 | - | ~159 |

| C4 | - | ~157 |

| C5 | - | ~122 |

| C6 | - | ~161 |

| C=O | - | ~165 |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for confirming the connectivity and spatial relationships between atoms, which is especially crucial for more complex derivatives. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For a molecule like this compound, a COSY spectrum would confirm the absence of coupling between the ring protons (H2 and H6), as they are separated by more than three bonds. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons directly bonded to carbon atoms. This is a definitive method for assigning the ¹³C signals for the protonated carbons of the pyrimidine ring (C2 and C6). researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for assigning quaternary (non-protonated) carbons, such as C4, C5, and the carbonyl carbon, by observing their long-range couplings to nearby protons. For example, correlations between the H2 proton and the C4 and C6 carbons, and between the H6 proton and the C4 and C5 carbons, would be anticipated. The amide protons would also be expected to show correlations to the carbonyl carbon and the C4 carbon. researchgate.netipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are in close proximity in space, regardless of whether they are connected through bonds. This through-space correlation is useful for confirming the spatial arrangement of substituents relative to the pyrimidine ring protons in more complex derivatives. researchgate.netipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, which allows for the determination of its elemental formula. researchgate.net For this compound (C₅H₄BrN₃O), the presence of bromine is easily identified by its characteristic isotopic pattern, with two major peaks of approximately equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. whitman.edu An HRMS measurement that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. lcms.czthermofisher.com

Table 2: HRMS Data for this compound.

| Molecular Formula | Isotope | Calculated Mass (m/z) for [M+H]⁺ |

| C₅H₄BrN₃O | ⁷⁹Br | 201.9616 |

| C₅H₄BrN₃O | ⁸¹Br | 203.9595 |

Note: The observed mass in an HRMS experiment would be expected to be very close to these calculated values.

Fragmentation Pattern Analysis for Structural Insights

Beyond determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. acdlabs.comlibretexts.org When the molecular ion is subjected to fragmentation, for instance through collision-induced dissociation, it breaks down into a characteristic set of smaller fragment ions. lcms.cz Analyzing these fragments can help to deduce the structure of the original molecule. asianpubs.org For this compound, likely fragmentation pathways could involve the loss of the carboxamide group, the bromine atom, or cleavage of the pyrimidine ring itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. unina.it The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) generates a spectrum that serves as a unique molecular fingerprint, revealing the presence of specific functional groups. pg.edu.plresearchgate.net

For this compound, the IR spectrum is expected to display characteristic absorption bands. These include the N-H stretching vibrations of the amide group, typically found in the 3400-3200 cm⁻¹ region, and the strong C=O stretching vibration of the amide at approximately 1680-1650 cm⁻¹. pg.edu.pl The pyrimidine ring will also exhibit a series of characteristic stretching and bending vibrations. The C-Br stretching vibration is expected at a lower frequency, typically in the 700-500 cm⁻¹ range. pg.edu.pl Raman spectroscopy can provide complementary information, especially for the non-polar bonds and symmetric vibrations of the pyrimidine ring. rsc.org

Table 3: Key IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3400-3200 |

| Aromatic C-H | Stretch | 3100-3000 |

| Amide C=O | Stretch | 1680-1650 |

| Pyrimidine Ring | C=N, C=C Stretch | 1600-1400 |

| Amide N-H | Bend | ~1620 |

| C-N | Stretch | 1400-1200 |

| C-Br | Stretch | 700-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound derivatives promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

The UV-Vis spectra of pyrimidine derivatives are typically characterized by absorption bands arising from π → π* and n → π* transitions. The pyrimidine ring, being an aromatic heterocycle, possesses a system of π-orbitals. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically weaker, involve the promotion of an electron from a non-bonding orbital (associated with the nitrogen atoms' lone pairs) to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrimidine ring. For instance, the presence of a bromine atom at the 5-position and a carboxamide group at the 4-position, as in the parent compound, influences the electronic distribution within the ring and, consequently, the energy of the molecular orbitals. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Table 1: Representative UV-Vis Absorption Maxima for Substituted Pyrimidine Derivatives

| Compound/Derivative Type | Predominant Transition | Approximate λmax (nm) | Notes |

|---|---|---|---|

| Unsubstituted Pyrimidine | π → π* | ~243 | In a non-polar solvent. |

| Unsubstituted Pyrimidine | n → π* | ~298 | Weak absorption. |

| Aminopyrimidines | π → π* | 230-280 | The amino group acts as an auxochrome, often leading to a bathochromic shift. |

| Hydroxypyrimidines | π → π* | 250-300 | Tautomeric forms (keto-enol) can significantly affect the spectrum. |

This table is illustrative and based on general trends observed for pyrimidine derivatives. Actual values for specific compounds will vary based on the exact substitution pattern and solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound derivatives.

Single-Crystal X-ray Diffraction Analysis

In single-crystal X-ray diffraction, a well-ordered single crystal of the compound is irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

While the specific crystal structure of this compound is not publicly deposited in the Cambridge Structural Database (CSD), the structure of the closely related compound, 5-bromopyrimidine (B23866), provides significant insights into the expected geometry of the pyrimidine core. The CCDC deposition number for 5-bromopyrimidine is 669832. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Bromopyrimidine

| Parameter | Value (for 5-bromopyrimidine) |

|---|---|

| CCDC Number | 669832 |

| Empirical Formula | C4 H3 Br N2 |

| Formula Weight | 158.98 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.939(3) |

| b (Å) | 12.503(3) |

| c (Å) | 3.9680(8) |

| Volume (ų) | 691.7(3) |

This data is for 5-bromopyrimidine and serves as a representative example.

From such data, key structural features can be elucidated. The pyrimidine ring is expected to be planar. The C-Br bond length and the bond angles within the pyrimidine ring are of particular interest. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding (involving the carboxamide group), halogen bonding (involving the bromine atom), and π-π stacking interactions between the pyrimidine rings. These interactions play a critical role in determining the physical properties of the solid, including its melting point and solubility.

Co-crystallization Studies with Host Molecules

Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a solid without altering its covalent structure. This involves crystallizing a target molecule (the guest) with another molecule (the host or co-former). In the context of this compound, co-crystallization could be explored to enhance properties such as solubility or to create novel solid-state architectures with specific functionalities.

The carboxamide group in this compound is a potent hydrogen bond donor and acceptor, making it an excellent candidate for forming co-crystals with a variety of co-formers, particularly those containing carboxylic acid or other complementary hydrogen bonding moieties. The bromine atom can also participate in halogen bonding, providing an additional tool for directing the crystal packing.

Studies on related pyrimidine and pyridine (B92270) derivatives have demonstrated the feasibility and utility of co-crystallization. For instance, co-crystals of pyrimethamine (B1678524) with various carboxylic acids have been successfully prepared, leading to the formation of robust hydrogen-bonded synthons. These studies highlight the potential to systematically tune the solid-state structure and properties of this compound through the judicious selection of co-formers. The outcome of a co-crystallization experiment, whether it forms a co-crystal or a salt, can often be predicted by considering the pKa difference between the guest and the co-former.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD signal is only observed for molecules that are chiral and absorb light in the spectral region being examined.

While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral substituent or by creating a molecule with axial or planar chirality. For such chiral derivatives, CD spectroscopy would be invaluable for determining their absolute configuration and for studying their conformational dynamics in solution.

The CD spectrum of a chiral this compound derivative would exhibit characteristic positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the chromophore (the pyrimidine ring system) and its chiral environment.

Although specific CD spectroscopic studies on chiral derivatives of this compound are not prominently reported, the principles can be illustrated by studies on other chiral heterocyclic compounds. For instance, the optical resolution of chiral carboxylic acid derivatives of other complex molecules has been successfully achieved and their absolute configurations determined using a combination of X-ray crystallography and CD spectroscopy. acs.org This approach could be directly applicable to chiral derivatives of this compound. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can also be employed to predict the CD spectra of different enantiomers, aiding in the assignment of the absolute configuration.

Computational and Theoretical Investigations of 5 Bromopyrimidine 4 Carboxamide and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine various properties of 5-Bromopyrimidine-4-carboxamide and its analogues.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to achieve a stable, optimized structure tandfonline.com. The resulting geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies.

Electronic structure analysis, including the determination of frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity. For pyrimidine derivatives, these calculations help in identifying the regions susceptible to electrophilic and nucleophilic attack.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.39 | |

| C5-C4 | 1.40 | |

| C4-N3 | 1.34 | |

| N3-C2 | 1.33 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C6-N1-C2 | 115 |

| N1-C2-N3 | 128 | |

| C2-N3-C4 | 115 | |

| N3-C4-C5 | 123 | |

| C4-C5-C6 | 117 | |

| C5-C6-N1 | 122 |

This is an interactive data table. You can sort and filter the data as needed.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical calculations can help in the assignment of experimental NMR spectra. For pyrimidine derivatives, the chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. The bromine atom and the carboxamide group in this compound will have distinct effects on the chemical shifts of the pyrimidine ring protons and carbons.

IR Spectroscopy: Theoretical calculations of the infrared (IR) spectrum involve determining the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations. The IR spectrum of this compound is expected to show characteristic peaks for the C-Br stretching, N-H stretching and bending of the amide group, C=O stretching of the amide, and various vibrations of the pyrimidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This method provides information about the electronic transitions between molecular orbitals. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. The electronic transitions in this compound would likely involve π-π* and n-π* transitions within the pyrimidine ring and the carboxamide group.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-9.0, Amide protons: 7.5-8.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 120-160, Carbonyl carbon: 160-170 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3200-3400, C=O stretch: 1650-1690, C-Br stretch: 500-600 |

| UV-Vis | λmax (nm) | ~260-280 (π-π* transition) |

This is an interactive data table. You can sort and filter the data as needed.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For reactions involving pyrimidine derivatives, such as nucleophilic substitution or cyclization reactions, DFT can be used to compare different possible reaction pathways and determine the most energetically favorable one.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. Vibrational frequency calculations are performed on the transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. While specific studies on the reaction mechanisms of this compound were not found, computational studies on related pyrimidine systems have successfully elucidated complex reaction pathways.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their conformational changes and interactions with the environment over time.

Conformational Analysis and Flexibility Studies

MD simulations can be used to explore the conformational landscape of this compound. This is particularly important for understanding the flexibility of the carboxamide group and its orientation relative to the pyrimidine ring. The simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. Studies on pyrimidine derivatives have shown that the orientation of substituents can significantly impact their biological activity.

Solvent Effects on Molecular Properties and Interactions

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations with explicit solvent molecules can provide a detailed picture of these interactions. For this compound, MD simulations in an aqueous environment can reveal the hydration structure around the molecule, including the formation of hydrogen bonds between water and the amide group and the nitrogen atoms of the pyrimidine ring. A study on the related molecule 5-bromopyrimidine (B23866) in an aqueous solution highlighted the strong effect of solvation on its dissociation dynamics. These simulations can also be used to calculate properties such as the solvation free energy, which is important for understanding the molecule's solubility and partitioning between different phases.

Table 3: Summary of Computational Methods and Their Applications

| Computational Method | Application | Key Information Obtained |

| Density Functional Theory (DFT) | Molecular Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| Electronic Structure Analysis | HOMO-LUMO energies, molecular orbital distributions | |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis Spectra | Electronic transition energies, oscillator strengths |

| Gauge-Independent Atomic Orbital (GIAO) | Prediction of NMR Spectra | ¹H and ¹³C chemical shifts |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Stable conformers, molecular flexibility |

| Solvent Effects | Solvation structure, hydrogen bonding, solvation free energy |

This is an interactive data table. You can sort and filter the data as needed.

In Silico Drug Design Methodologies (Focus on Predictive Models, not Clinical Data)

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of molecules and prioritize candidates for synthesis and further testing. For compounds like this compound and its analogues, these methodologies provide profound insights into their potential therapeutic applications by modeling interactions with biological targets and predicting activity based on structural features.

Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For pyrimidine-carboxamide derivatives, docking studies are crucial for understanding the structural basis of their biological activity.

Research on analogous pyrimidine structures has shown their potential to interact with a variety of enzymes, including kinases and cyclooxygenases (COX). tbzmed.ac.irsid.irnih.gov In a typical docking simulation, the this compound molecule would be placed into the binding site of a target protein, such as Dipeptidyl peptidase-4 (DPP-4) or Bruton's tyrosine kinase (BTK), for which pyrimidine-based inhibitors are known. mdpi.comnih.gov The software then calculates the most stable binding conformation, or "pose," and estimates the binding energy.

Key interactions for this compound would likely involve:

Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor (from the -NH2) and acceptor (from the C=O), allowing it to form strong, directional interactions with amino acid residues like glutamic acid, aspartic acid, or serine in a protein's active site.

Aromatic and Hydrophobic Interactions: The pyrimidine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the ligand-protein complex.

These predicted interactions provide a rational basis for the molecule's potential inhibitory activity and guide the design of new analogues with improved potency and selectivity.

| Biological Target | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interactions Predicted |

|---|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | 6B55 | -8.2 | Met477, Lys430, Glu475 | Hydrogen Bond, Hydrophobic |

| Dipeptidyl Peptidase-4 (DPP-4) | 3G0B | -7.5 | Tyr662, Arg125, Ser630 | Hydrogen Bond, π-π Stacking |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | Arg513, Val523, Ser353 | Hydrogen Bond, Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound analogues, a QSAR model can predict the activity of newly designed molecules, thereby prioritizing the most promising candidates for synthesis.

To build a QSAR model, a dataset of pyrimidine-carboxamide analogues with known biological activities (e.g., IC50 values) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

Topological Descriptors: Quantify molecular shape, size, and branching (e.g., connectivity indices).

Electronic Descriptors: Describe the electronic properties of the molecule (e.g., dipole moment, partial charges).

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies).

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model is characterized by high correlation coefficients (R²) and predictive power (Q²). Such models can reveal which molecular properties are most important for activity, for instance, indicating that higher hydrophobicity or the presence of an electron-withdrawing group at a specific position enhances the inhibitory effect. nih.govplos.org

| Model Parameter | Value | Description |

|---|---|---|

| Training Set (n) | 26 | Number of compounds used to build the model. nih.gov |

| Test Set (n) | 9 | Number of compounds used to validate the model's predictive power. nih.gov |

| R² (Correlation Coefficient) | 0.88 | Indicates the goodness of fit for the training set. |

| Q² (Cross-validated R²) | 0.75 | Indicates the predictive ability of the model for the test set. |

| Significant Descriptors | X4A, QED | Examples of molecular descriptors found to be critical for predicting activity. plos.org |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model would highlight essential features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring, all arranged in a specific 3D geometry. nih.gov

This model can be generated based on the structure of the ligand itself or from the ligand-protein complex obtained through molecular docking. springernature.com Once developed, the pharmacophore model serves as a 3D query for virtual screening. nih.gov In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. frontiersin.org This allows for the rapid identification of structurally diverse compounds that are likely to be active at the target of interest, a process often referred to as "scaffold hopping." springernature.com Hits from the virtual screen can then be subjected to molecular docking and other computational analyses before being selected for laboratory synthesis and testing.

Retrosynthetic Pathway Prediction using Computational Tools

Retrosynthesis is a technique for planning the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. chemrxiv.org Traditionally an intuitive process reliant on expert knowledge, retrosynthesis is now increasingly being augmented by computational tools powered by artificial intelligence and machine learning. synthiaonline.com

For a target like this compound, a computational retrosynthesis platform would analyze the molecule's structure and propose strategic bond disconnections based on a vast database of known chemical reactions. synthiaonline.comatomfair.com The process involves:

Target Input: The structure of this compound is provided to the software.

Disconnection Analysis: The algorithm identifies potential bond breaks ("disconnections") that correspond to reliable chemical reactions. For instance, it might identify the amide bond as a key disconnection, suggesting a reaction between a pyrimidine-4-carboxylic acid derivative and ammonia (B1221849).

Precursor Generation: The software generates the structures of the precursor molecules resulting from the disconnection.

Iterative Process: This process is repeated for each precursor until simple, readily available starting materials are identified. chemrxiv.orgchemrxiv.org

These tools can rapidly generate multiple potential synthetic routes, evaluate them based on factors like reaction feasibility and starting material cost, and present them to the chemist for consideration. synthiaonline.com This accelerates the process of designing efficient and novel synthetic pathways. arxiv.org

Intellectual Property and Patent Landscape Analysis

Examination of Synthetic Methodologies and Compound Claim Patents

Patents related to 5-Bromopyrimidine-4-carboxamide and its precursors often focus on novel, efficient, and scalable synthetic routes. The high cost and limited availability of starting materials for some established methods have spurred innovation in this area. ucla.edu

One notable approach is the use of a Minisci reaction for the homolytic alkoxycarbonylation of 5-halopyrimidines. This method has been successfully employed for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate in significant quantities, which is a key intermediate for the synthesis of potent protein kinase CK2 inhibitors. ucla.edu Challenges with previous patented procedures, which resulted in low yields, prompted the development of this more efficient radical chemistry approach. ucla.edu

Another area of patent focus is the synthesis of key intermediates that can be elaborated into a variety of pyrimidine (B1678525) derivatives. For instance, a patent for the preparation of 5-bromo-2-iodopyrimidine (B48921) highlights the advantages of this intermediate, including the speed and ease of synthesis and high yields achieved through palladium-catalyzed cross-coupling reactions. googleapis.com This strategy of patenting versatile building blocks provides broad protection for the synthesis of numerous target compounds.

Furthermore, patents have been granted for specific processes to overcome the limitations of prior art. For example, methods for the preparation of 2-methyl-5-bromopyrimidine have been developed to avoid expensive and difficult-to-obtain raw materials like 2-methyl-5-bromopyrimidine-4-carboxylic acid, or the use of hazardous reagents such as dimethyl zinc or trimethyl aluminum. google.com Similarly, patents describe the preparation of 5-bromopyrimidine (B23866) from 4-halo-5-hydroxy-2(5H)-furanone, offering an alternative synthetic pathway. google.comgoogle.com

The table below summarizes some of the patented synthetic methodologies for this compound and related precursors.

| Patent/Reference | Synthetic Method | Key Advantages |

| UCLA, 2012 ucla.edu | Minisci homolytic alkoxycarbonylation of 5-halopyrimidines to produce ethyl 5-bromopyrimidine-4-carboxylate. | One-step synthesis, good yield, use of inexpensive starting materials. |

| EP 0 817 773 B1 googleapis.com | Synthesis of 5-bromo-2-iodopyrimidine followed by palladium-catalyzed cross-coupling reactions. | High yields, speed and ease of synthesis, versatile intermediate. |

| CN113683571A google.com | Preparation of 2-methyl-5-bromopyrimidine from 2-amino-5-bromopyrimidine (B17363) or 2-hydroxy-5-bromopyrimidine. | Avoids expensive and hazardous reagents, suitable for industrial production. |

| CS215070B2 google.com | Preparation of 5-bromopyrimidine from 3,4-dibromo-5-hydroxy-2(5H)-furanone and formamide. | Provides a direct route to the 5-bromopyrimidine core. |

Patent Trends and Emerging Areas of Application

The patent literature reveals a clear trend towards the development of pyrimidine carboxamide derivatives for a wide range of therapeutic applications. While initially explored for their role in oncology, recent patents showcase their potential in treating infectious diseases, metabolic disorders, and inflammatory conditions.

A significant area of application is in the treatment of viral infections. For instance, pyrimidine carboxamide derivatives have been patented as novel inhibitors of HIV integrase. google.com.pg More recently, with the emergence of new viral threats, novel pyrimidine thioglycosides have been synthesized and investigated as potential antiviral agents against SARS-CoV-2 and the avian influenza H5N1 virus. nih.gov

Another prominent trend is the application of pyrimidine derivatives in metabolic diseases. Patents describe compounds for the treatment of metabolic syndrome, insulin (B600854) resistance, obesity, and diabetes. googleapis.com Furthermore, 5-hydroxypyrimidine-4-carboxamide derivatives have been patented for their erythropoietin (EPO) production-enhancing activity, indicating their potential for treating anemia associated with chronic kidney disease. google.com

The field of oncology continues to be a major focus, with patents covering pyrimidine derivatives targeting cyclin-dependent kinases (CDKs). mdpi.com The use of deuterated substituents in these molecules represents a strategy to improve their pharmacokinetic properties. mdpi.com Additionally, pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of salt-inducible kinases (SIKs), with potential applications in treating inflammatory bowel disease. mdpi.com

The table below highlights some of the emerging applications of pyrimidine carboxamide derivatives as reflected in the patent landscape.

| Patent/Reference | Therapeutic Area | Mechanism of Action/Target |

| US9107922B2 google.com.pg | HIV Infection | HIV Integrase Inhibition |

| WO2011049126A1 google.com | Anemia | Erythropoietin (EPO) Production Enhancement |

| MDPI, 2023 mdpi.com | Cancer | Cyclin-Dependent Kinase (CDK) Inhibition |

| MDPI, 2023 mdpi.com | Inflammatory Bowel Disease | Salt-Inducible Kinase (SIK) Inhibition |

| MDPI, 2021 nih.gov | Viral Infections (SARS-CoV-2, H5N1) | Antiviral Activity |

| US 8,470,841 B2 googleapis.com | Metabolic Disorders | Treatment of metabolic syndrome, insulin resistance, obesity, and diabetes |

Strategies for Protecting Novel Pyrimidine Carboxamide Derivatives

Protecting novel pyrimidine carboxamide derivatives requires a multi-faceted patent strategy that encompasses not only the final compound but also its synthesis and various forms. A common approach is to claim the novel chemical entity itself, along with its pharmaceutically acceptable salts, solvates, and polymorphs. google.com.pg

A key strategy involves patenting novel synthetic routes and intermediates. This can provide broad protection and prevent competitors from using the same methods to produce similar compounds. For example, patenting a novel method for a key transformation, such as a Curtius rearrangement to form an isocyanate intermediate, can be a valuable strategy. googleapis.com

Another innovative approach to patent protection is the use of isotopic substitution. The strategic incorporation of isotopes, such as deuterium, into the molecular structure can lead to improved metabolic profiles and pharmacokinetic properties. mdpi.com These modified compounds can often be patented as new chemical entities, even if the non-isotopically labeled parent compound is already known. mdpi.com

Furthermore, the development of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, represents a robust strategy for creating novel and patentable scaffolds. nih.govresearchgate.net By combining the pyrimidine carboxamide core with other ring systems, medicinal chemists can generate new molecules with unique biological activities and intellectual property potential. nih.govresearchgate.net The hybridization of pyrimidines with other pharmacophores, such as coumarins or triazoles, is another effective method for generating novel derivatives with distinct therapeutic properties. researchgate.net

Claims to the final compound, its salts, and other forms.

Protection of novel synthetic methods and key intermediates.

Exploration of isotopic labeling to create new chemical entities with improved properties.

Design of novel fused and hybrid heterocyclic systems to expand the patentable chemical space.

Future Research Directions and Challenges in 5 Bromopyrimidine 4 Carboxamide Research

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 5-Bromopyrimidine-4-carboxamide and its derivatives, while established, often face challenges related to yield, cost, and environmental impact. Future research must prioritize the development of more efficient and sustainable synthetic strategies.

One promising approach is the direct alkoxycarbonylation of 5-substituted pyrimidines via a Minisci reaction. For instance, a one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate from the inexpensive starting material 5-bromopyrimidine (B23866) has been achieved with a 48% yield. ucla.edu This method is notably regioselective, and the use of a toluene-water biphasic system helps to minimize polysubstitution. ucla.edu Further optimization of such radical chemistry approaches could lead to even higher yields and broader applicability.

| Starting Material | Reagents/Conditions | Product | Overall Yield | Reference |

| 5-Bromopyrimidine | Ethyl glyoxylate, etc. (Minisci reaction) | Ethyl 5-bromopyrimidine-4-carboxylate | 48% | ucla.edu |

| Mucobromic acid | Formamidine acetate (B1210297), EtONa, EtOH; then (COCl)2, CH2Cl2, DMF, MeOH | Methyl 5-bromopyrimidine-4-carboxylate | 3-8% | ucla.edu |

| Substituted enamines, triethyl orthoformate, ammonium (B1175870) acetate | ZnCl2 catalysis | 4,5-disubstituted pyrimidines | High | rsc.org |

| Acetophenone-formamide conjugates | K2S2O8 | 4-arylpyrimidines | High | rsc.org |

Exploration of Undiscovered Reactivity and Derivatization Opportunities

The bromine atom at the C5 position and the carboxamide group at the C4 position of this compound offer a wealth of opportunities for derivatization. Future research should focus on exploring the full extent of its reactivity to generate novel and functionally diverse molecules.

The bromine atom is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of various aryl and heteroaryl groups. researchgate.netnih.gov This has been successfully demonstrated in the synthesis of various pyrimidine (B1678525) derivatives. nih.gov The carboxamide group, on the other hand, can be readily modified through reactions with various amines and alcohols, providing access to a wide range of amides and esters with potentially diverse biological activities. mdpi.comuu.nl

Furthermore, the pyrimidine ring itself can undergo various transformations. For example, the development of one-pot reactions for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines under the influence of dry hydrogen bromide offers an attractive alternative for creating complex heterocyclic systems. clockss.org Investigating the reactivity of this compound under different reaction conditions, including those involving novel catalysts and reagents, will undoubtedly unveil new synthetic possibilities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of novel compounds based on the this compound scaffold. nih.gov These computational tools can accelerate the drug discovery process by predicting the biological activity and physicochemical properties of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates. nih.govkneopen.com

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the efficacy of pyrimidine derivatives for various applications, including as anticancer agents or corrosion inhibitors. mdpi.comscispace.com For instance, data-driven machine learning QSAR models have been successfully used to predict the antiproliferative activity of pyrimidine and uracil (B121893) derivatives. mdpi.com Similarly, ML models have shown promise in predicting the corrosion inhibition efficiency of pyrimidine compounds, offering a faster and more cost-effective alternative to traditional experimental methods. kneopen.comscispace.com

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deeper understanding of the mechanism of action of this compound derivatives at the molecular and cellular level is crucial for their rational design and optimization. Future research should focus on elucidating the specific biological targets and pathways modulated by these compounds.

Molecular docking and induced-fit docking studies can provide valuable insights into the binding interactions of these derivatives with key proteins, such as kinases or other enzymes implicated in disease. mdpi.com For example, such studies have been used to investigate the binding of N-substituted 1H-indole-2-carboxamides to cancer-related targets like topoisomerase-DNA, PI3Kα, and EGFR. mdpi.com

Molecular dynamic (MD) simulations can further illuminate the dynamic behavior of these compounds and their interactions with biological targets, helping to explain their mechanism of action. nih.gov At the cellular level, studies investigating the effects of these compounds on signaling pathways, gene expression, and other cellular processes will be essential for a comprehensive understanding of their biological activity.

Overcoming Challenges in Process Chemistry and Scale-Up for Research Purposes

While laboratory-scale synthesis of this compound and its derivatives is well-established, scaling up the production for research or potential commercial purposes presents significant challenges. Future research must address issues related to process optimization, safety, and cost-effectiveness.

Developing robust and scalable synthetic routes is paramount. This includes optimizing reaction conditions, minimizing the formation of byproducts, and developing efficient purification methods. acs.org For instance, the use of flow chemistry could offer advantages in terms of safety, reproducibility, and scalability.

Safety considerations are also critical, especially when dealing with potentially energetic or hazardous reagents and intermediates. acs.org Thorough safety assessments, including reaction calorimetry and thermal analysis, are necessary to ensure the safe scale-up of synthetic processes. acs.org Furthermore, addressing the cost of starting materials and reagents is crucial for the economic viability of large-scale production. google.com

New Avenues for Scaffold Modification and Functional Diversity Generation